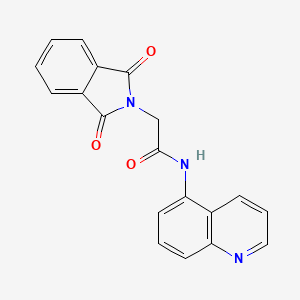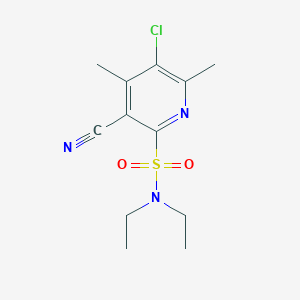
(Z)-3-(4-acetamidophenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(4-acetamidophenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a cyano group, an acetamidophenyl group, and a furan-2-ylmethyl group, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-acetamidophenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.
Attachment of the Furan-2-ylmethyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan-2-ylmethyl group to the enamide backbone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the acetamidophenyl group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound may participate in substitution reactions, especially at the cyano or furan groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-acetamidophenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural features may interact with biological targets in unique ways.
Medicine
In medicine, the compound might be explored for its therapeutic potential. For instance, its ability to modulate specific biological pathways could make it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-3-(4-acetamidophenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its ligand-binding domain. The cyano group and furan ring could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(4-acetamidophenyl)-2-cyano-N-(phenylmethyl)prop-2-enamide: Similar structure but with a phenylmethyl group instead of a furan-2-ylmethyl group.
(Z)-3-(4-acetamidophenyl)-2-cyano-N-(thien-2-ylmethyl)prop-2-enamide: Similar structure but with a thien-2-ylmethyl group instead of a furan-2-ylmethyl group.
Uniqueness
The presence of the furan-2-ylmethyl group in (Z)-3-(4-acetamidophenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide distinguishes it from similar compounds. This group can impart unique electronic and steric properties, potentially leading to different reactivity and biological activity.
Properties
IUPAC Name |
(Z)-3-(4-acetamidophenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12(21)20-15-6-4-13(5-7-15)9-14(10-18)17(22)19-11-16-3-2-8-23-16/h2-9H,11H2,1H3,(H,19,22)(H,20,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEYUJWBTFBNKC-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5513637.png)
![1-(2-methyl-5-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5513645.png)

![7-amino-10,11,12,13-tetrahydrochromeno[4,3-d]cyclohepta[b]pyridin-6(9H)-one](/img/structure/B5513668.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B5513675.png)
![ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5513680.png)
![N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513687.png)
![4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)benzoic acid](/img/structure/B5513694.png)
![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)
![4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid](/img/structure/B5513721.png)

![7-(2-Furyl)-2-[(oxolan-2-ylmethyl)amino]-6,7,8-trihydroquinazolin-5-one](/img/structure/B5513737.png)

![4-bromo-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B5513745.png)
